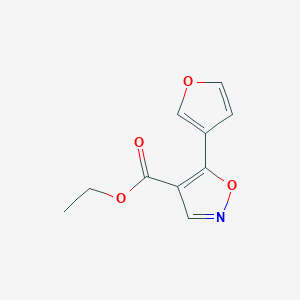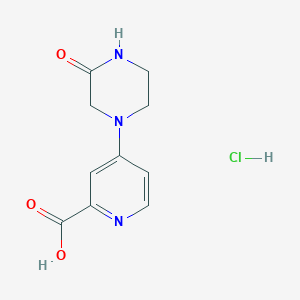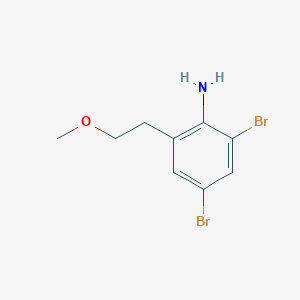
Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate
Overview
Description
Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine) and functional groups (acetamido and bromoethoxy) attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate typically involves multiple steps, starting from a suitable benzoic acid derivative. The general synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms into the benzoic acid derivative using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Acetylation: Formation of the acetamido group by reacting the intermediate with acetic anhydride (CH3CO)2O or acetyl chloride (CH3COCl).
Etherification: Introduction of the bromoethoxy group through a nucleophilic substitution reaction using 2-bromoethanol (BrCH2CH2OH) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify functional groups.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups or degradation of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction may lead to the removal of halogen atoms.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its overall effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-3-bromo-2-(2-chloroethoxy)-5-chlorobenzoate
- Methyl 4-acetamido-3-chloro-2-(2-bromoethoxy)-5-bromobenzoate
- Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-fluorobenzoate
Uniqueness
Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate is unique due to its specific combination of functional groups and halogen atoms, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2ClNO4/c1-6(17)16-10-8(15)5-7(12(18)19-2)11(9(10)14)20-4-3-13/h5H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGQFQSRBCHDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1Br)OCCBr)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136300 | |
| Record name | Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748788-39-8 | |
| Record name | Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748788-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate in pharmaceutical synthesis?
A1: this compound is a crucial intermediate in the synthesis of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. This particular acid serves as a key building block in the development of R108512, an enterokinetic agent. [] The synthesis process highlights the importance of this specific methyl benzoate derivative in creating pharmaceuticals with potential therapeutic applications.
Q2: What makes the synthesis of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid using this compound advantageous?
A2: The utilization of this compound in this synthesis introduces a significantly safer and more efficient approach compared to previous methods. The key reaction involves a zinc-mediated ring closure, eliminating the need for hazardous chemicals like ethylene oxide and extreme low-temperature conditions (-70°C) typically required for n-butyllithium reactions. [] This improved process underscores a commitment to greener chemistry and enhanced safety in pharmaceutical development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(Propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1432071.png)
